molecular formula C19H23NO2S B6508717 N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-42-5

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B6508717
CAS No.: 877650-42-5
M. Wt: 329.5 g/mol
InChI Key: HVBDYVNSADNNEF-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is an organic compound with a molecular formula of C19H23NO2S and a molecular weight of approximately 329.5 g/mol . Its structure comprises:

  • A thiophene ring (a sulfur-containing heterocycle).
  • An oxane ring (tetrahydropyran), contributing to its conformational rigidity.
  • A 3-phenylpropyl chain attached via a carboxamide group.

This activity suggests applications in pain management and neurological disorders . Its synthesis involves multi-step reactions, including cyclization and amidation, though specific protocols remain proprietary .

Properties

IUPAC Name

N-(3-phenylpropyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-18(20-12-4-8-16-6-2-1-3-7-16)19(10-13-22-14-11-19)17-9-5-15-23-17/h1-3,5-7,9,15H,4,8,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBDYVNSADNNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Oxane Ring: Starting with a suitable diol, the oxane ring can be formed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving thiophene and oxane derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s structural analogs differ primarily in substituents on the aromatic or alkyl chains, impacting solubility, binding affinity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Relevance
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (Target) C19H23NO2S 329.5 Phenylpropyl chain N-VGCC inhibition
N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide C18H21NO3S 331.43 Methoxyphenyl group (enhanced polarity) Improved solubility; unconfirmed bioactivity
N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide C18H21NO2S ~327.4 Methylphenyl group (increased lipophilicity) Anticancer properties (apoptosis induction)
N-(3-fluorophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide C16H16FNO2S 317.37 Fluorophenyl group (electronegative substituent) Potential metabolic stability enhancement
N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide C14H17NO2S2 319.42 Dual thiophene and oxane rings Unique conformational flexibility

Physicochemical Properties

  • Solubility : The methoxyphenyl analog () has higher aqueous solubility due to polar methoxy groups, whereas the phenylpropyl chain in the target compound enhances membrane permeability .
  • Lipophilicity (LogP) :
    • Target compound: Estimated LogP ~3.5 (moderate lipophilicity).
    • Methylphenyl analog: LogP ~3.8 (higher lipophilicity) .
    • Fluorophenyl analog: LogP ~3.2 (balanced by fluorine’s polarity) .

Biological Activity

N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is an organic compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, interactions with molecular targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of oxane carboxamides, characterized by the presence of a phenylpropyl group, a thiophene ring, and an oxane ring. Its molecular formula is C18H21N1O2SC_{18}H_{21}N_{1}O_{2}S, with a molecular weight of approximately 329.5 g/mol. The structural complexity contributes to its diverse biological interactions.

This compound primarily acts as a selective inhibitor of N-type voltage-gated calcium channels (N-VGCCs). This inhibition is crucial for regulating neurotransmitter release in neurons, indicating its potential applications in the treatment of neuropathic pain and various neurological disorders .

Key Mechanisms:

  • Voltage-Gated Calcium Channel Modulation : By inhibiting N-VGCCs, the compound reduces calcium influx into neurons, thereby decreasing neurotransmitter release and potentially alleviating pain.
  • Binding Affinity Studies : Interaction studies have shown that this compound binds selectively to certain receptors and enzymes, influencing various biological pathways.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below are some notable findings:

Activity Description
Calcium Channel Inhibition Demonstrated selective inhibition of N-VGCCs, crucial for neurotransmitter regulation.
Neuroprotective Effects Potential protective effects in neuronal models, suggesting applications in neurodegenerative diseases.
Pain Management Efficacy in reducing pain responses in animal models, indicating therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on biological systems:

  • Voltage-Gated Calcium Channel Study :
    • A study evaluated the compound's effect on N-VGCCs using electrophysiological techniques. Results indicated a significant reduction in calcium currents in neurons treated with the compound, supporting its role as an inhibitor.
  • Pain Response Evaluation :
    • In a rodent model of neuropathic pain, administration of the compound resulted in a marked decrease in pain-related behaviors compared to control groups, highlighting its potential as an analgesic agent.
  • Neuroprotection Research :
    • Research focused on the neuroprotective properties showed that the compound could mitigate neuronal cell death under oxidative stress conditions, suggesting its utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it can be compared with other compounds that exhibit similar biological activities.

Compound Mechanism of Action Applications
This compoundInhibits N-VGCCsPain management, neuroprotection
Other VGCC Inhibitors (e.g., Gabapentin)Modulates calcium influxNeuropathic pain treatment
Thiophene DerivativesVarious mechanisms including receptor modulationAntitumor agents

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